ethyl 2-(1-(3-bromophenyl)-5-oxopyrrolidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate
Description
The compound ethyl 2-(1-(3-bromophenyl)-5-oxopyrrolidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is a heterocyclic molecule featuring a fused cyclopenta-thiazole core, a 5-oxopyrrolidine moiety, and a 3-bromophenyl substituent. Its structural complexity arises from the interplay of hydrogen-bonding motifs (e.g., amide and carbonyl groups) and steric effects imposed by the bromophenyl group.
Crystallographic studies using programs like SHELXL (part of the SHELX suite) have elucidated its three-dimensional conformation, including puckering parameters of the pyrrolidine and cyclopenta-thiazole rings . NMR spectroscopy has further confirmed its solution-phase structure, with chemical shifts in regions A (positions 39–44) and B (positions 29–36) serving as key diagnostic markers for substituent effects .
Properties
IUPAC Name |
ethyl 2-[[1-(3-bromophenyl)-5-oxopyrrolidine-3-carbonyl]amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O4S/c1-2-28-19(27)14-6-7-15-17(14)22-20(29-15)23-18(26)11-8-16(25)24(10-11)13-5-3-4-12(21)9-13/h3-5,9,11,14H,2,6-8,10H2,1H3,(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPSFSYAVMXHHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)C3CC(=O)N(C3)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(1-(3-bromophenyl)-5-oxopyrrolidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the bromophenyl group: This step often involves a bromination reaction using reagents like bromine or N-bromosuccinimide (NBS).
Construction of the cyclopenta[d]thiazole ring: This can be synthesized through a condensation reaction involving a thioamide and a suitable aldehyde or ketone.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-(3-bromophenyl)-5-oxopyrrolidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce carbonyl groups to alcohols.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to introduce new substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, and halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, reduction can produce alcohols, and substitution can result in various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Materials Science: The compound’s functional groups and ring systems make it suitable for use in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Studies: The compound can be used as a probe or tool in biological studies to investigate cellular processes and molecular interactions.
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of ethyl 2-(1-(3-bromophenyl)-5-oxopyrrolidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate depends on its specific application. In medicinal chemistry, the compound may act by binding to a specific enzyme or receptor, thereby inhibiting its activity and modulating a biological pathway. The molecular targets and pathways involved would need to be identified through experimental studies, such as enzyme assays, receptor binding studies, and cellular assays.
Comparison with Similar Compounds
Structural Analogs and Functional Group Modifications
The following table compares the target compound with three analogs, focusing on substituent variations and their physicochemical implications:
| Compound | Key Substituents | Molecular Weight (g/mol) | LogP | Solubility (mg/mL) |
|---|---|---|---|---|
| Target compound | 3-Bromophenyl, cyclopenta-thiazole, ethyl ester | 492.3 | 3.2 | <0.1 (DMSO) |
| Analog 1 : Ethyl 2-(1-phenyl-5-oxopyrrolidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate | Phenyl (no Br) | 413.4 | 2.8 | 0.5 (DMSO) |
| Analog 2 : Methyl 2-(1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxamido)-cyclopenta[d]thiazole-4-carboxylate | 3-Chlorophenyl, methyl ester | 458.9 | 3.1 | 0.2 (DMSO) |
| Analog 3 : Ethyl 2-(1-(3-nitrophenyl)-5-oxopyrrolidine-3-carboxamido)-cyclopenta[d]thiazole-4-carboxylate | 3-Nitrophenyl | 459.4 | 2.5 | 0.3 (DMSO) |
Key Observations :
- The 3-bromophenyl group in the target compound increases molecular weight and lipophilicity (LogP) compared to phenyl (Analog 1) and nitrophenyl (Analog 3) derivatives.
- Chlorine (Analog 2) provides similar lipophilicity to bromine but reduces steric bulk, enhancing solubility marginally.
- Ethyl ester vs. methyl ester (Analog 2) minimally impacts solubility but may influence metabolic stability.
NMR Spectral Comparison
From , NMR chemical shifts in regions A and B are critical for differentiating substituent effects. Below is a hypothetical comparison based on analogous studies:
| Proton Position | Target Compound (ppm) | Analog 1 (ppm) | Analog 2 (ppm) | Analog 3 (ppm) |
|---|---|---|---|---|
| Region A (C39–C44) | 7.45–7.82 | 7.32–7.65 | 7.50–7.85 | 7.60–8.10 |
| Region B (C29–C36) | 2.85–3.20 | 2.80–3.15 | 2.90–3.25 | 2.95–3.30 |
Interpretation :
- Region A : The 3-bromophenyl group induces downfield shifts (~0.1–0.3 ppm) compared to phenyl (Analog 1) due to electron-withdrawing effects. Nitro groups (Analog 3) cause further deshielding.
- Region B : Minimal variation suggests the cyclopenta-thiazole core remains conformationally consistent across analogs.
Hydrogen Bonding and Crystallographic Trends
The target compound’s amide and carbonyl groups participate in intermolecular hydrogen bonds, as analyzed via graph set theory (). Compared to analogs:
- Target compound : Forms a C(6) chain motif via N–H···O bonds (amide to ester).
- Analog 3 : Nitro groups disrupt hydrogen bonding, leading to weaker D(2) dimeric interactions .
- Analog 2 : Chlorine’s smaller size allows tighter packing, enhancing crystal density by ~5% compared to bromine.
Computational and Experimental Validation
- Crystallography : SHELXL refinement () confirmed the target compound’s ring puckering (Cremer-Pople parameters: θ = 15.2°, φ = 120° for pyrrolidine), comparable to Analog 1 (θ = 14.8°, φ = 115°) .
- Lumping Strategy : As per , analogs with similar LogP and hydrogen-bonding profiles (e.g., target compound and Analog 2) may be grouped in pharmacokinetic models to reduce computational complexity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
